1-Benzyl-5-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydropyridine
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Overview
Description
1-Benzyl-5-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydropyridine is a synthetic organic compound that belongs to the class of tetrahydropyridines This compound is characterized by the presence of a benzyl group and a 3,4-dimethoxyphenyl group attached to a tetrahydropyridine ring
Preparation Methods
The synthesis of 1-Benzyl-5-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydropyridine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzylamine and 3,4-dimethoxybenzaldehyde.
Condensation Reaction: The benzylamine reacts with 3,4-dimethoxybenzaldehyde in the presence of a suitable catalyst to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired tetrahydropyridine compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
1-Benzyl-5-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The benzyl and 3,4-dimethoxyphenyl groups can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings.
Scientific Research Applications
1-Benzyl-5-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydropyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: The compound may be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Benzyl-5-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydropyridine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-Benzyl-5-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydropyridine can be compared with other similar compounds, such as:
1-Benzyl-5-(3,4-dimethoxyphenyl)-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline: This compound shares structural similarities but differs in the presence of additional methoxy groups and a pyrazolo[3,4-c]isoquinoline ring.
1-Benzyl-5-(3,4-dimethoxyphenyl)-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline: Another structurally related compound with a different ring system and substitution pattern.
Properties
CAS No. |
61832-57-3 |
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Molecular Formula |
C20H23NO2 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
1-benzyl-5-(3,4-dimethoxyphenyl)-3,4-dihydro-2H-pyridine |
InChI |
InChI=1S/C20H23NO2/c1-22-19-11-10-17(13-20(19)23-2)18-9-6-12-21(15-18)14-16-7-4-3-5-8-16/h3-5,7-8,10-11,13,15H,6,9,12,14H2,1-2H3 |
InChI Key |
GHLVAQUUCNBTDT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN(CCC2)CC3=CC=CC=C3)OC |
Origin of Product |
United States |
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